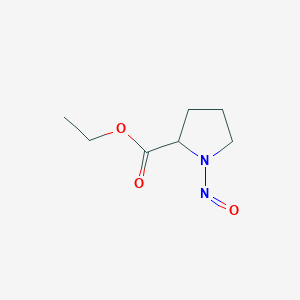
N-Nitrosoproline ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitrosoproline ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2O3 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomarker for Nitrosation Capacity
N-Nitrosoproline ethyl ester has been identified as a significant biomarker for assessing the endogenous nitrosation capacity in humans. Research indicates that it can be formed from the reaction between proline and nitrite, which is relevant in understanding dietary influences on nitrosamine formation. A study utilized gas chromatography-mass spectrometry to quantify N-nitrosoproline levels in urine, demonstrating its potential to monitor dietary interventions aimed at reducing nitrosamine synthesis after nitrate ingestion .
Dietary Interventions and Cancer Prevention
The compound has been investigated for its role in dietary interventions to inhibit the formation of carcinogenic nitrosamines. In a pilot study, the effects of garlic supplementation on urinary excretion levels of N-nitrosoproline were analyzed, suggesting that garlic may suppress nitrosation processes . This research highlights the potential for this compound to serve as a marker for evaluating the effectiveness of dietary components in cancer prevention strategies.
Pharmacological Studies
This compound has also been explored in pharmacological contexts, particularly concerning its non-carcinogenic properties. Unlike other nitrosamines, which are often linked to carcinogenesis, N-nitrosoproline is considered non-carcinogenic . This characteristic makes it an interesting subject for further studies aimed at understanding the mechanisms of nitrosamine action and their implications in drug development.
Analytical Method Development
The development of analytical methods for detecting this compound is crucial for both research and clinical applications. Recent advancements include isotope dilution gas chromatography-mass spectrometry techniques that allow for sensitive detection and quantification of this compound in biological samples . Such methods enhance the ability to study its formation and metabolism in vivo, providing insights into its biological significance.
Table 1: Summary of Key Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Garlic Supplementation | Reduced urinary excretion of N-nitrosoproline | Potential dietary intervention for cancer prevention |
| Quantification Methods | Developed reliable GC/MS methods for detection | Enhanced ability to monitor nitrosamine levels |
| Non-carcinogenic Nature | Demonstrated non-carcinogenic properties in vitro | Supports further exploration in therapeutic contexts |
特性
CAS番号 |
16339-06-3 |
|---|---|
分子式 |
C7H12N2O3 |
分子量 |
172.18 g/mol |
IUPAC名 |
ethyl 1-nitrosopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-2-12-7(10)6-4-3-5-9(6)8-11/h6H,2-5H2,1H3 |
InChIキー |
CPURSCKAPPWVBT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN1N=O |
正規SMILES |
CCOC(=O)C1CCCN1N=O |
同義語 |
N-nitrosoproline ethyl ester N-nitrosoproline ethyl ester, (L)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















